Niaprazine

Descripción general

Descripción

Niaprazine is a sedative-hypnotic drug belonging to the phenylpiperazine group. It has been used since the early 1970s in several European countries, including France, Italy, and Luxembourg, for the treatment of sleep disturbances. This compound is particularly favored for use in children and adolescents due to its favorable safety and tolerability profile and lack of abuse potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Niaprazine involves a Mannich reaction using 4-fluorophenylpiperazine, 1,3,5-trioxane, and acetone to produce a ketone intermediate. This intermediate is then reacted with hydroxylamine to form an oxime, which is subsequently reduced with lithium aluminium hydride to yield an amine. Finally, amide formation with nicotinic acid, activated as its acid chloride, results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Key Steps:

-

Mannich Reaction :

-

Oximation :

-

Reduction :

-

Amide Formation :

Reaction Scheme :

Table 1 : Synthesis Conditions and Yields

Stability Under Stress Conditions

This compound demonstrates notable stability under acidic and alkaline hydrolysis:

Stress Testing Protocol :

-

Acidic Conditions : 2428 µM this compound in 0.1 N HCl (pH 1.23), heated at 60°C for 5 hours.

-

Alkaline Conditions : 780 µM this compound in 0.1 N NaOH (pH 12.80), heated similarly.

Results :

-

No degradation products detected via HPLC.

-

Recovery rates: 99.5% (acidic) and 99.8% (alkaline), confirming resilience to hydrolysis .

Figure 1 : HPLC chromatograms of this compound under (A) acidic and (B) alkaline stress .

Metabolic Reactions

This compound undergoes hepatic metabolism to produce para-fluorophenylpiperazine (pFPP), a bioactive metabolite:

Metabolic Pathway :

-

Enzymatic Hydrolysis : Cleavage of the amide bond yields pFPP.

-

Pharmacological Impact :

Table 2 : Receptor Affinity of this compound vs. pFPP

| Target | This compound (Kᵢ, nM) | pFPP (Kᵢ, nM) |

|---|---|---|

| 5-HT₂A | 25 | >1000 |

| α₁-Adrenergic | 77 | >1000 |

| 5-HT₁A | >1000 | 120 |

Structural and Mechanistic Insights

-

Key Functional Groups :

Figure 2 : 3D structure of this compound highlighting fluorine (green) and piperazine (blue) moieties .

Aplicaciones Científicas De Investigación

Behavioral Effects and Pharmacological Profile

Niaprazine acts as a selective antagonist at specific serotonin and adrenergic receptors, notably the 5-HT2A and α1-adrenergic receptors, while exhibiting low affinity for D2 and other receptor types. This unique profile contributes to its sedative effects without significant anticholinergic side effects, which are common in many antihistamines .

Anti-Anxiety Properties

Recent studies have demonstrated this compound's potential as an anti-anxiety agent. In a controlled study involving mice, this compound was administered over 14 days, leading to significant reductions in anxiety-related behaviors as measured by the Marble Burying Test and the Elevated Plus Maze test. Mice treated with this compound exhibited increased exploration in open areas and reduced marble burying, indicating decreased anxiety levels without adverse effects on exploratory behavior .

Treatment of Sleep Disorders

Historically, this compound has been utilized to manage sleep disturbances in children, particularly those with behavioral issues or developmental disorders. Its sedative properties make it effective for improving sleep quality without the severe side effects associated with other sleep medications .

Applications in Autism Spectrum Disorders

This compound has been evaluated for its efficacy in managing symptoms associated with autism spectrum disorders. A study involving 25 subjects with autistic disorder reported that this compound significantly improved behavioral issues such as hyperactivity and sleep disturbances when administered at a dosage of 1 mg/kg/day over 60 days. Notably, 52% of participants showed positive responses, particularly those with mild to moderate intellectual disabilities .

Case Studies

- Study on Autistic Disorder : In a clinical trial assessing the impact of this compound on children with autism, significant improvements were noted in behavioral challenges and sleep patterns. The study highlighted that this compound could serve as a first-line treatment option for managing such symptoms effectively .

- Long-term Efficacy : A follow-up study aimed to determine whether ongoing this compound treatment could further enhance safety and social integration among autistic individuals. Preliminary findings suggest that continued administration may yield sustained benefits in behavior management .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including allergic reactions in rare cases. The compound's safety profile remains favorable compared to other sedatives and antihistamines, making it a viable option for long-term treatment in specific populations .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Findings | Population | Dosage |

|---|---|---|---|

| Anti-Anxiety Effects | Reduced anxiety-related behaviors; increased open-arm exploration | Mice | 1 mg/kg/day |

| Treatment of Autism Spectrum | Improved behavior and sleep disorders; positive response in 52% of subjects | Children with autism | 1 mg/kg/day for 60 days |

| Long-term Efficacy | Potential sustained benefits on behavior management | Autistic individuals | Ongoing treatment |

Mecanismo De Acción

Niaprazine operates through a multifaceted mechanism involving the modulation of histamine, serotonin, and adrenergic receptors within the central nervous system. By inhibiting the action of these neurotransmitters, this compound promotes sedation and facilitates sleep . Specifically, it acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors .

Comparación Con Compuestos Similares

Trazodone: Like Niaprazine, Trazodone is a phenylpiperazine derivative used as an antidepressant and sedative.

Nefazodone: Another phenylpiperazine derivative, Nefazodone, is used for its antidepressant properties.

Para-fluorophenylpiperazine: A metabolite of this compound, it exhibits different pharmacological effects.

Uniqueness: this compound is unique in its selective antagonism of 5-HT2A and α1-adrenergic receptors, which contributes to its sedative effects without significant abuse potential. Unlike Trazodone and Nefazodone, this compound is primarily used for its sedative properties rather than antidepressant effects .

Actividad Biológica

Niaprazine is a psychotropic medication primarily known for its sedative properties and is classified as a histamine H1-receptor antagonist. This article explores its biological activity, focusing on its pharmacological effects, clinical applications, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 356.445 g/mol

- Mechanism of Action : this compound acts primarily as a selective antagonist of the H1 histamine receptor, leading to sedative effects. Additionally, it has been shown to influence catecholamine levels in the brain, contributing to its calming effects on behavior and sleep disorders .

Pharmacological Effects

This compound exhibits several pharmacological effects that are crucial for its therapeutic applications:

- Sedation : Its primary use is in managing sleep disorders due to its sedative properties.

- Behavioral Modulation : It has been used in treating behavioral issues associated with conditions like autism .

- Safety Profile : Clinical studies have reported a favorable safety profile with minimal side effects, making it suitable for pediatric use .

1. Treatment of Sleep Disorders

A clinical trial involving 36 children aged 6 months to 6 years demonstrated that this compound significantly improved sleep quality, reducing instances of frequent nighttime waking and difficulties falling asleep. The dosage administered was 1 mg/kg body weight daily, with no observed adverse effects .

2. Management of Autism Spectrum Disorder (ASD)

In an open-label study involving 25 subjects with ASD, this compound was administered at a dosage of 1 mg/kg/day for 60 days. The results indicated a positive response in approximately 52% of the participants, particularly in reducing hyperactivity, anxiety, and sleep disturbances. Notably, no significant side effects were reported during this study .

Case Studies

Side Effects and Safety

While this compound is generally well-tolerated, some rare side effects may occur, including allergic reactions such as rashes. However, these instances are infrequent compared to the overall benefits observed in clinical settings .

Propiedades

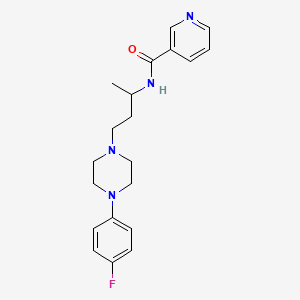

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKQGBFMNPDPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34426-53-4 (tri-hydrochloride) | |

| Record name | Niaprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10865369 | |

| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27367-90-4, 119306-37-5, 119328-74-4 | |

| Record name | Niaprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niaprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niaprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIAPRAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIAPRAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIAPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.